4,4-Difluoro-2,2-dimethylbutanoic acid

説明

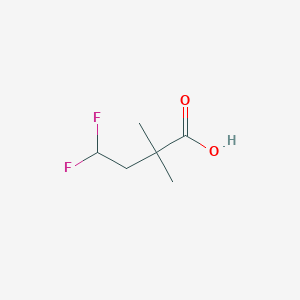

4,4-Difluoro-2,2-dimethylbutanoic acid (CAS: 1536988-56-3) is a fluorinated carboxylic acid with the molecular formula C₆H₁₀F₂O₂ and a molecular weight of 152.14 g/mol . The compound features two fluorine atoms at the 4th carbon and two methyl groups at the 2nd carbon of the butanoic acid backbone. Its structural rigidity and fluorine substitution confer unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Key safety data include hazard statements H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation), with precautionary measures emphasizing proper ventilation and protective equipment .

生物活性

4,4-Difluoro-2,2-dimethylbutanoic acid is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Despite the limited specific biological activity data available for this compound, its structural characteristics suggest potential interactions with biological systems. This article explores the biological activity of this compound, examining its chemical properties, potential pharmacological effects, and relevant research findings.

- Molecular Formula: C6H10F2O2

- Molecular Weight: 138.16 g/mol

- Structure: The compound features two fluorine atoms attached to the fourth carbon of a dimethyl-substituted butanoic acid structure.

Fluorinated compounds often exhibit unique reactivity due to the electronegativity of fluorine atoms. This can influence their binding affinity to various enzymes and receptors, potentially altering biochemical pathways and physiological effects. The specific positioning of the fluorine atoms in this compound may enhance its metabolic stability and bioavailability compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

A comparative analysis with other fluorinated compounds reveals potential insights into the biological activity of this compound:

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| 3,3-Difluoro-2-methylbutanoic acid | Fluorinated at different positions; potential agrochemical use | Agricultural chemicals |

| 4-Fluoro-2-methylbutanoic acid | Simpler structure affecting reactivity | Pharmaceuticals and specialty chemicals |

| This compound | Distinct placement of fluorine enhances reactivity | Drug design and materials science |

Case Studies

- Synthesis and Reactivity : Investigations into the synthesis of this compound have focused on its reactivity with various nucleophiles and electrophiles. These studies aim to elucidate its potential role in drug design and materials science.

- Fluorinated Derivatives in Cancer Research : The development of fluorinated compounds has been pivotal in cancer research. For instance, halogenated derivatives have shown enhanced cytotoxic effects in hypoxic conditions by inhibiting hexokinase activity more effectively than their non-fluorinated counterparts . This suggests that similar derivatives of this compound could be explored for anticancer applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Difluoro-2,2-dimethylbutanoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts condensation or mixed anhydride pyrolysis. For example, derivatives of 4-benzoylbutanoic acid with gem-dimethyl substituents (e.g., 4-benzoyl-4,4-dimethylbutanoic acid) are pyrolyzed at 150°C to yield pseudo esters and unsaturated lactones . Purification involves column chromatography (e.g., silica gel) and validation via HPLC with deuterated internal standards (e.g., triclosan-d3) to ensure >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry : Exact mass determination (e.g., 188.046042 g/mol via low-resolution MS) and isotopic labeling (e.g., deuterated analogs) confirm molecular structure .

- NMR : NMR resolves fluorinated positions, while NMR identifies methyl protons.

- Chromatography : Reverse-phase HPLC with HLB cartridges and LC-grade solvents (e.g., methanol, formic acid) ensures separation from byproducts .

Advanced Research Questions

Q. How do bicyclic reaction mechanisms influence the thermal decomposition of this compound derivatives?

- Methodological Answer : Pyrolysis of mixed anhydrides (e.g., with methyl carbonic acid) proceeds via [4.2.2] bicyclic pathways, forming unsaturated lactones (e.g., 1ul, 3ul) and pseudo esters. The gem-dimethyl effect retards ring closure due to steric hindrance, requiring higher temperatures (e.g., 150°C vs. 120°C for non-substituted analogs). Reaction kinetics can be studied via GC-MS with isotopically labeled tracers (e.g., -carboxylic acids) .

Q. How can contradictions in spectroscopic data for fluorinated analogs be resolved?

- Methodological Answer : Contradictions often arise from fluorine’s electronegativity and spin-spin coupling. Strategies include:

- Isotopic Dilution : Use deuterated standards (e.g., 3,5-difluorobenzoic-d3 acid) to isolate signals in NMR .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, cross-validated with experimental data .

- Multi-Technique Validation : Combine X-ray crystallography (for solid-state conformation) and solution-phase IR spectroscopy to resolve discrepancies in carbonyl stretching frequencies .

Q. What are the challenges in designing bioactivity assays for this compound?

- Methodological Answer :

- Matrix Effects : Use SPE (e.g., Oasis HLB cartridges) to remove interfering compounds from biological samples .

- Stability Testing : Monitor hydrolysis in aqueous buffers (pH 4–9) via LC-MS/MS, noting ester hydrolysis to carboxylic acids under alkaline conditions .

- Enzyme Inhibition : Screen against salicylic acid-dependent enzymes (e.g., cyclooxygenase) using fluorogenic substrates and kinetic assays .

類似化合物との比較

Comparison with Structurally Related Compounds

Substituent Position and Fluorination Patterns

The table below compares substituent configurations and fluorination patterns of analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Positions | Key Substituents |

|---|---|---|---|---|---|

| 4,4-Difluoro-2,2-dimethylbutanoic acid | 1536988-56-3 | C₆H₁₀F₂O₂ | 152.14 | C4, C4 | 2,2-dimethyl |

| 4,4-Difluoro-2-methylbutanoic acid | 1010422-68-0 | C₅H₈F₂O₂ | 138.12* | C4, C4 | 2-methyl |

| 3,3-Difluoro-2,2-dimethylbutanoic acid | Not Available | C₆H₁₀F₂O₂ | 152.14 | C3, C3 | 2,2-dimethyl |

| 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic acid | 1010422-63-5 | C₆H₈F₄O₂ | 188.05 | C4, C4; C2, C2 | 2-(2,2-difluoroethyl) |

| (S)-2-((tert-Boc)amino)-4,4-difluorobutanoic acid | 1352621-96-5 | C₁₀H₁₆F₂NO₄ | 252.24 | C4, C4 | 2-(tert-butoxycarbonylamino) |

*Calculated based on molecular formula.

Key Observations :

- Fluorine Positioning: Shifting fluorine from C4 (target compound) to C3 (3,3-difluoro-2,2-dimethylbutanoic acid) alters electronic effects, such as pKa and lipophilicity, impacting solubility and reactivity .

- Functional Group Diversity: The tert-butoxycarbonyl (Boc)-protected amino group in (S)-2-((tert-Boc)amino)-4,4-difluorobutanoic acid expands its utility in peptide synthesis, unlike the non-functionalized target compound .

Pyrolysis Behavior

- This compound: Geminal dimethyl groups at C2 retard pyrolytic decomposition pathways. Studies on analogous 4-benzoyl-2,2-dimethylbutanoic acid derivatives show delayed lactone formation due to steric stabilization of transition states .

- 4-Benzoylbutanoic Acid Derivatives: Pyrolysis of mixed anhydrides yields pseudo esters and unsaturated lactones. The presence of gem-dimethyl groups (as in 4-benzoyl-2,2-dimethylbutanoic acid) requires higher temperatures for lactone formation compared to non-substituted analogs .

Acid-Catalyzed Esterification

- Steric Influence: 2,2-Dimethyl substitution hinders esterification at the β-carbon, favoring alternative reaction pathways. For example, 4-benzoyl-2,2-dimethylbutanoic acid forms normal methyl esters under acid catalysis, unlike its 3,3-dimethyl counterpart, which undergoes side reactions .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The target compound’s steric and electronic profile makes it a candidate for protease inhibitor scaffolds, while Boc-protected derivatives are used in peptide drugs .

- Agrochemicals: Fluorinated butanoic acids are precursors to herbicides, with dimethyl substitutions enhancing environmental stability .

- Material Science: Fluorine-rich analogs like 2-(2,2-difluoroethyl)-4,4-difluorobutanoic acid are explored for hydrophobic coatings .

特性

IUPAC Name |

4,4-difluoro-2,2-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-6(2,5(9)10)3-4(7)8/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEPIJBZFSIYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536988-56-3 | |

| Record name | 4,4-difluoro-2,2-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。